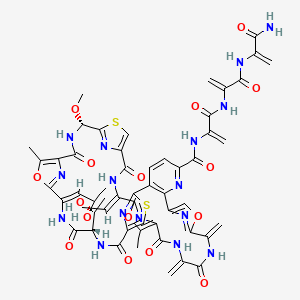![molecular formula C66H76N24Na2O22S6 B1255925 Disodium;5-[[4,6-bis[3-[bis(3-amino-3-oxopropyl)sulfamoyl]anilino]-1,3,5-triazin-2-yl]amino]-2-[4-[[4,6-bis[3-[bis(3-amino-3-oxopropyl)sulfamoyl]anilino]-1,3,5-triazin-2-yl]amino]-2-sulfonatophenyl]benzenesulfonate](/img/structure/B1255925.png)
Disodium;5-[[4,6-bis[3-[bis(3-amino-3-oxopropyl)sulfamoyl]anilino]-1,3,5-triazin-2-yl]amino]-2-[4-[[4,6-bis[3-[bis(3-amino-3-oxopropyl)sulfamoyl]anilino]-1,3,5-triazin-2-yl]amino]-2-sulfonatophenyl]benzenesulfonate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
CL-387626は、ワイエスABによって最初に開発された低分子医薬品です。それは、ウイルス融合タンパク質の阻害剤として、特にその抗ウイルス特性で知られています。 この化合物は、乳児や高リスクの成人の呼吸器感染症の主要な原因である呼吸器合胞体ウイルス(RSV)に対して有意な活性を示しました .
準備方法
CL-387626の合成は、シアヌル酸クロリド中の塩素原子を、ますます厳しい条件下でアミンで段階的に置換することを含みます。最初の塩素原子は、0°Cで数分間、適切なアミンで置換されます。2番目の塩素原子は、約50°Cで3時間反応させる必要があり、3番目の塩素原子は、100〜120°Cで20〜40時間反応させる必要があります。 ジアミノビフェニルジスルホン酸とシアヌル酸クロリドの段階的な縮合により、四塩素中間体が得られ、これは適切なアミンでジクロロ誘導体に転換されます .
化学反応の分析
CL-387626は、塩素原子がアミンで置換される置換反応を含む、さまざまな化学反応を起こします。反応条件は、置換される塩素原子に応じて、穏やか(0°C)から苛酷(120°C)までさまざまです。これらの反応で使用される一般的な試薬には、シアヌル酸クロリドとさまざまなアミンが含まれます。 これらの反応から生成される主な生成物は、ジクロロ誘導体と最終目的化合物です .
科学研究への応用
CL-387626は、特に呼吸器合胞体ウイルスに対するその抗ウイルス特性について広く研究されてきました。それは、細胞ベースのアッセイと動物モデルでRSV感染の強力な阻害を示しました。この化合物は、ウイルスの融合のメカニズムを理解し、新しい抗ウイルス療法を開発するためのさまざまな研究で使用されてきました。 その独自の構造は、表面プラズモン共鳴研究やその他の生化学的アッセイにおいても貴重なツールとなっています .
科学的研究の応用
CL-387626 has been extensively studied for its antiviral properties, particularly against respiratory syncytial virus. It has shown potent inhibition of RSV infection in cell-based assays and animal models. The compound has been used in various research studies to understand the mechanism of viral fusion and to develop new antiviral therapies. Its unique structure has also made it a valuable tool in surface plasmon resonance studies and other biochemical assays .
作用機序
CL-387626は、呼吸器合胞体ウイルスの宿主細胞膜との融合を阻害することで、その抗ウイルス効果を発揮します。それはウイルスの融合タンパク質を標的にし、ウイルスが宿主細胞に侵入して複製するのを防ぎます。 この作用機序はRSVに特異的であり、関連する他のウイルスには影響を与えず、その特異性と標的型抗ウイルス療法としての可能性を示しています .
類似化合物との比較
CL-387626は、RFI-641などの他の抗ウイルス化合物と似ています。両方の化合物は、呼吸器合胞体ウイルスのウイルス融合タンパク質を標的にし、強力な抗ウイルス活性を示しました。CL-387626は、RSVの特異的な阻害と、ウイルスの付着に影響を与えることなくウイルスの融合を阻止する能力においてユニークです。 この特異性により、それは抗ウイルス研究と治療開発において貴重なツールとなっています .
特性
分子式 |
C66H76N24Na2O22S6 |
|---|---|
分子量 |
1795.8 g/mol |
IUPAC名 |
disodium;5-[[4,6-bis[3-[bis(3-amino-3-oxopropyl)sulfamoyl]anilino]-1,3,5-triazin-2-yl]amino]-2-[4-[[4,6-bis[3-[bis(3-amino-3-oxopropyl)sulfamoyl]anilino]-1,3,5-triazin-2-yl]amino]-2-sulfonatophenyl]benzenesulfonate |
InChI |
InChI=1S/C66H78N24O22S6.2Na/c67-53(91)17-25-87(26-18-54(68)92)113(99,100)45-9-1-5-39(33-45)75-61-81-62(76-40-6-2-10-46(34-40)114(101,102)88(27-19-55(69)93)28-20-56(70)94)84-65(83-61)79-43-13-15-49(51(37-43)117(107,108)109)50-16-14-44(38-52(50)118(110,111)112)80-66-85-63(77-41-7-3-11-47(35-41)115(103,104)89(29-21-57(71)95)30-22-58(72)96)82-64(86-66)78-42-8-4-12-48(36-42)116(105,106)90(31-23-59(73)97)32-24-60(74)98;;/h1-16,33-38H,17-32H2,(H2,67,91)(H2,68,92)(H2,69,93)(H2,70,94)(H2,71,95)(H2,72,96)(H2,73,97)(H2,74,98)(H,107,108,109)(H,110,111,112)(H3,75,76,79,81,83,84)(H3,77,78,80,82,85,86);;/q;2*+1/p-2 |
InChIキー |
RHYDQBKNSGARFE-UHFFFAOYSA-L |
正規SMILES |
C1=CC(=CC(=C1)S(=O)(=O)N(CCC(=O)N)CCC(=O)N)NC2=NC(=NC(=N2)NC3=CC(=C(C=C3)C4=C(C=C(C=C4)NC5=NC(=NC(=N5)NC6=CC(=CC=C6)S(=O)(=O)N(CCC(=O)N)CCC(=O)N)NC7=CC(=CC=C7)S(=O)(=O)N(CCC(=O)N)CCC(=O)N)S(=O)(=O)[O-])S(=O)(=O)[O-])NC8=CC(=CC=C8)S(=O)(=O)N(CCC(=O)N)CCC(=O)N.[Na+].[Na+] |
同義語 |
4,4'-bis(4,6-di(3-aminophenyl-N,N-bis(2-carbamoylethyl)-sulfonilimino)-1,3,5-triazine-2-ylamino-bi-phenyl-2,2'-disulfonic acid, disodium salt) CL 387626 CL-387626 CL387626 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


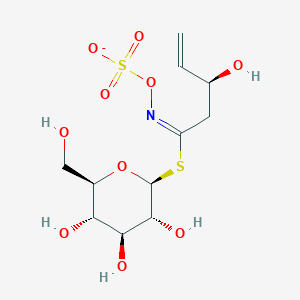
![8-[(2S,3R)-3-(8-Hydroxyoctyl)oxiran-2-yl]octanoic acid](/img/structure/B1255846.png)


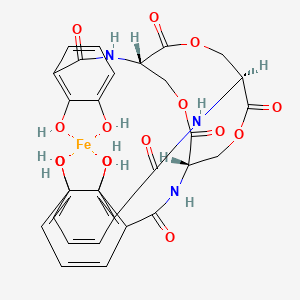
![N-[[5-(2,4-difluorophenyl)-1H-pyrazol-4-yl]methyl]-1-(3-thiophenyl)-2-propanamine](/img/structure/B1255851.png)

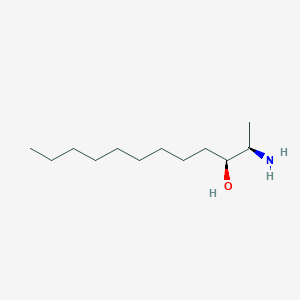
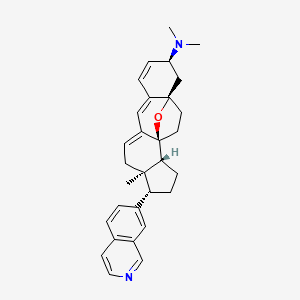
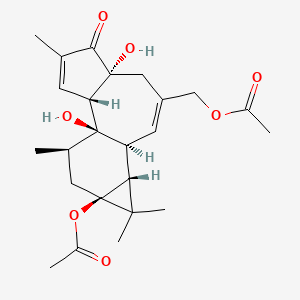
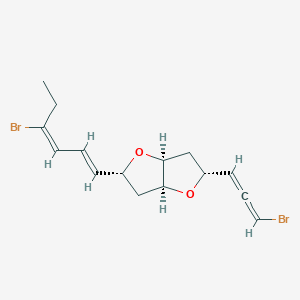
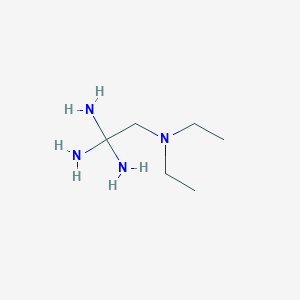
![(3-Bromo-2,5-dimethoxy-7-bicyclo[4.2.0]octa-1(6),2,4-trienyl)methanamine](/img/structure/B1255862.png)
